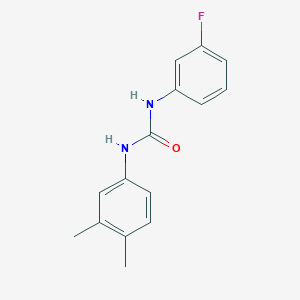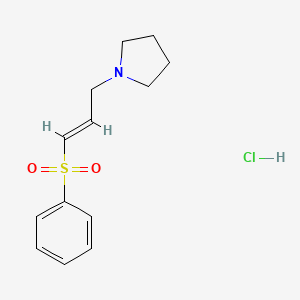
Dispiro(2.0.2.4)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro(2024)decane is a unique organic compound with the molecular formula C₁₀H₁₆ It is characterized by its distinctive structure, which includes two spiro-connected cyclopropane rings and a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.4)decane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropane derivatives with cyclohexane derivatives in the presence of a strong base or catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While this compound is not widely produced on an industrial scale, its synthesis in research laboratories follows similar principles to those used in small-scale synthesis. The key challenge in industrial production is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro(2.0.2.4)decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated derivatives or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Dispiro(2.0.2.4)decane has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: Its stability and reactivity make it useful in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism by which Dispiro(2.0.2.4)decane exerts its effects depends on the specific application. In chemical reactions, its spirocyclic structure can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets through non-covalent interactions, such as hydrogen bonding or van der Waals forces. The exact pathways involved are subject to ongoing research and may vary depending on the context.
Vergleich Mit ähnlichen Verbindungen
Dispiro(2.0.2.4)decane can be compared with other spirocyclic compounds, such as:
Dispiro(3.1.3.1)decane: This compound has a similar spirocyclic structure but with different ring sizes, leading to variations in reactivity and stability.
Spiro[4.4]nonane: Another spirocyclic compound with a different ring system, which can result in distinct chemical properties.
Spiro[5.5]undecane:
The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
24029-74-1 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
dispiro[2.0.24.43]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10(7-8-10)9(3-1)5-6-9/h1-8H2 |
InChI-Schlüssel |
BNGAGYMTAFZQJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC2)C3(C1)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



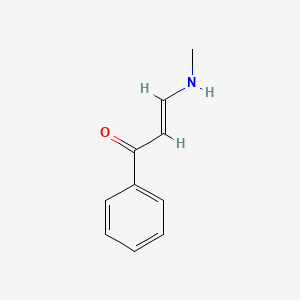
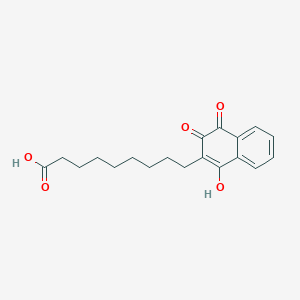
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)

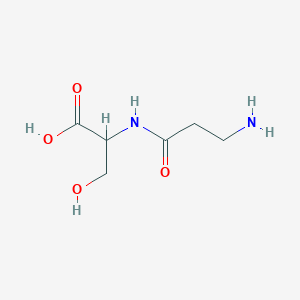
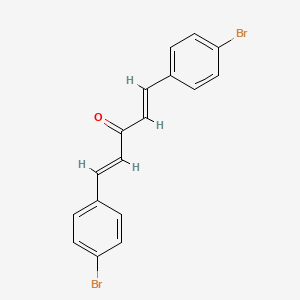
![(2-Aminophenyl)[2,5-bis(trifluoromethyl)phenyl]methanone](/img/structure/B11943206.png)


